molecular formula C8H10N2O B1586066 3-(Acetamidomethyl)pyridine CAS No. 22977-34-0

3-(Acetamidomethyl)pyridine

Cat. No. B1586066
CAS RN: 22977-34-0
M. Wt: 150.18 g/mol
InChI Key: KQZCRXVJXGYIFM-UHFFFAOYSA-N
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Description

3-(Acetamidomethyl)pyridine is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 3-(Acetamidomethyl)pyridine consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. Attached to this ring is an acetamidomethyl group .


Chemical Reactions Analysis

While specific chemical reactions involving 3-(Acetamidomethyl)pyridine are not available, pyridine derivatives are known to participate in a variety of chemical reactions. For instance, they can undergo nucleophilic substitution reactions, electrophilic substitution reactions, and oxidation reactions .


Physical And Chemical Properties Analysis

3-(Acetamidomethyl)pyridine is a substance used for research and development . Its physical and chemical properties, such as melting point, boiling point, and density, are not explicitly mentioned in the available resources .

Scientific Research Applications

Affinity for Nicotinic Acetylcholine Receptors

3-(Acetamidomethyl)pyridine derivatives have been researched for their binding affinity to nicotinic acetylcholine receptors (nAChRs). A study by Koren et al. (1998) synthesized and evaluated pyridine-modified analogues of A-85380, a ligand with high affinity for nAChRs. These derivatives exhibited subnanomolar affinity, making them of interest for pharmacological probes and potential medications (Koren et al., 1998).

Insecticidal Activity

Bakhite et al. (2014) investigated the insecticidal activities of pyridine derivatives, including 3-(Acetamidomethyl)pyridine, against the cowpea aphid. Some derivatives displayed significant aphidicidal activities, even surpassing the efficacy of conventional insecticides (Bakhite et al., 2014).

Water Treatment and Degradation Studies

Research by Li et al. (2017) focused on the degradation mechanism of pyridine compounds in drinking water using a dielectric barrier discharge system. This study provided insights into the application of strong ionization discharge for treating nitrogen heterocyclic compounds in water (Li et al., 2017).

Interaction with Peroxovanadium(V) Complexes

A study by Xia et al. (2017) explored the interactions between 3-(Acetamidomethyl)pyridine derivatives and peroxovanadium(V) complexes, providing valuable information on the reactivity and substitution effects of these compounds (Xia et al., 2017).

Nucleophilic Aromatic Substitution

Getlik et al. (2013) described the nucleophilic aromatic substitution reactions of 3-halo-4-aminopyridines, leading to the formation of pyridin-4-yl α-substituted acetamide products. This research adds to the understanding of pyridine chemistry and its potential applications (Getlik et al., 2013).

Safety And Hazards

3-(Acetamidomethyl)pyridine may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. In case of inhalation, the victim should be moved to fresh air, and if breathing is difficult, oxygen should be given .

Future Directions

While specific future directions for 3-(Acetamidomethyl)pyridine are not available, research in the field of pyridine derivatives is ongoing, with a focus on developing novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

N-(pyridin-3-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-7(11)10-6-8-3-2-4-9-5-8/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZCRXVJXGYIFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370625
Record name 3-(ACETAMIDOMETHYL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Acetamidomethyl)pyridine

CAS RN

22977-34-0
Record name 3-(ACETAMIDOMETHYL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Acetamidomethyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The title compound is prepared by the procedure of Example 12 using 50 g of 3-(aminomethyl)pyridine, 50.2 ml of acetic anhydride, 2.26 g of 4-dimethylaminopyridine and 150 ml of pyridine without heating at reflux. The residue is purified by column chromatography (silica gel:20% methyl alcohol/ethyl acetate) to give 31.8 g of the desired product as a yellow oil.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
50.2 mL
Type
reactant
Reaction Step One
Quantity
2.26 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Prepared according to Plater et al. Org. Biomol. Chem. 2009, 7, 1633. To a solution of pyridin-3-ylmethanamine (9.42 ml, 92 mmol) in water (103 ml) at 10° C. was added acetic anhydride (10.47 ml, 111 mmol), stirred at a rate where the internal temperature did not rise above 25° C. After an additional 18 h of stirring, the solution was concentrated in vacuo then co-evaporated with toluene (3×) to afford the title compound (14.22 g, quantitative) as a clear oil. LCMS: Rt=0.12 min, m/z=151.1 (M+1) Method 2m_acidic. 1H NMR (400 MHz, CDCl3) δ 8.49 (d, J=2.4 Hz, 2H) 7.65 (dd, J=7.8, 1.6 Hz, 1H) 7.30-7.24-(m, 1H) 6.59-6.49 (m, 1H) 4.43 (d, J=6.0 Hz, 2H) 2.02 (s, 3H).
Quantity
9.42 mL
Type
reactant
Reaction Step One
Quantity
10.47 mL
Type
reactant
Reaction Step One
Name
Quantity
103 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Forbes - 2010 - krex.k-state.edu
The ability to predict and control molecular arrangements without compromising the individual molecules themselves still remains an important goal in supramolecular chemistry. This …
Number of citations: 1 krex.k-state.edu

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